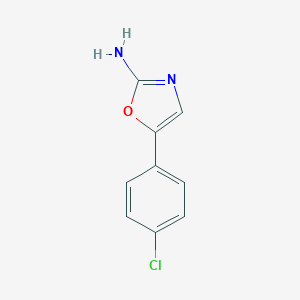

5-(4-Chlorophenyl)oxazol-2-amine

描述

5-(4-Chlorophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)oxazol-2-amine can be achieved through several methods. One common approach is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . Additionally, the Van Leusen reaction, which uses aldehydes and TosMIC (tosylmethyl isocyanide), is also employed for the synthesis of oxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

化学反应分析

Types of Reactions

5-(4-Chlorophenyl)oxazol-2-amine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert oxazoles into their corresponding oxazolones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromotrichloromethane and NiO2.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like palladium catalysts and phosphine ligands are often employed for arylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolones, while substitution reactions can introduce various functional groups at the C5 position of the oxazole ring.

科学研究应用

Antioxidant Properties

Research has demonstrated that oxazole derivatives, including 5-(4-Chlorophenyl)oxazol-2-amine, exhibit notable antioxidant activities. A study highlighted that certain oxazole derivatives significantly inhibited lipid peroxidation and cytochrome P450-dependent enzyme activities in vitro, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| E3 | 0.003 | Antioxidant (EROD inhibition) |

| E1 | 0.005 | Antioxidant (LP inhibition) |

Inhibition of Enzymes

This compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. A notable application is as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the biosynthesis of leukotrienes, which are mediators of inflammation .

Anti-inflammatory Agents

Due to its ability to inhibit 5-LOX, this compound shows promise as an anti-inflammatory agent. Its structural modifications can lead to enhanced potency and selectivity, making it a candidate for the development of new anti-inflammatory drugs.

Cancer Research

Emerging studies suggest that compounds with oxazole scaffolds may possess anticancer properties. The mechanisms likely involve the modulation of signaling pathways associated with cell proliferation and apoptosis . For instance, derivatives have been shown to engage with specific receptors or enzymes that regulate tumor growth.

Case Study 1: Antioxidant Activity Evaluation

In a study conducted by Carpy et al., a series of oxazole derivatives were synthesized and evaluated for their antioxidant properties. Among them, compound E3 exhibited significant inhibition of microsomal EROD activity, outperforming caffeine as a reference inhibitor .

Case Study 2: Anti-inflammatory Potential

A recent investigation into N-aryl-5-aryloxazol-2-amines demonstrated that these compounds could effectively inhibit 5-LOX in vitro, indicating their potential as anti-inflammatory agents . The structure–activity relationship (SAR) studies provided insights into how modifications at various positions could enhance efficacy.

作用机制

The mechanism of action of 5-(4-Chlorophenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer .

相似化合物的比较

Similar Compounds

Oxazole: The parent compound of the oxazole family, with a simpler structure.

Isoxazole: A similar five-membered ring compound with an oxygen and nitrogen atom in adjacent positions.

Thiazole: A related compound with a sulfur atom replacing the oxygen in the ring.

Uniqueness

This substitution pattern can lead to distinct biological activities and improved properties compared to other oxazole derivatives .

生物活性

5-(4-Chlorophenyl)oxazol-2-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview

This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound's unique structure allows for various chemical modifications, leading to different biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, with the Robinson–Gabriel synthesis being one of the most common. This method involves the dehydration of 2-acylaminoketones, yielding high purity and yield. Industrial production typically employs optimized reaction conditions to ensure efficiency and cost-effectiveness.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of oxazole, including this compound, showed potent activity against various bacterial strains. The mechanism appears to involve inhibition of bacterial enzyme systems critical for survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Inhibitors of 5-LOX are significant as they play a role in the production of leukotrienes, which are mediators of inflammation .

Table 1: Inhibitory Potency of this compound Derivatives Against 5-LOX

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 0.025 |

| N-(4-hydroxyphenyl)oxazol-2-amine | 0.020 |

| N-(3-methylphenyl)oxazol-2-amine | 0.030 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study: Neuroblastoma

A notable case study involved the evaluation of oxazole derivatives in human neuroblastoma SH-SY5Y cells. The study found that certain derivatives, including those based on this compound, exhibited strong cytotoxic effects with an IC₅₀ value as low as 0.007 µM, indicating high potency against neuroblastoma cells .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes like 5-lipoxygenase and other key proteins involved in inflammation and cancer progression.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing signaling pathways critical for cancer cell survival.

- Chemical Stability : Variations in chemical stability among derivatives affect their potency and therapeutic potential, emphasizing the importance of structural modifications in drug design .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Chlorophenyl)oxazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves cyclization of precursor hydrazides or thiosemicarbazides using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C). For example, analogous oxadiazole derivatives are synthesized via cyclization followed by acidification and recrystallization in ethanol or methanol . Optimization includes adjusting stoichiometry, reaction time, and purification steps (e.g., column chromatography or thin-layer chromatography with methanol:chloroform (2:8)) to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., oxazole ring C=N stretch at ~1600 cm⁻¹ in IR) and aryl proton environments in ¹H/¹³C NMR.

- X-ray Diffraction : Single-crystal X-ray studies resolve molecular geometry and intermolecular interactions. For instance, similar oxazol-2-amine derivatives are analyzed using SHELX software for refinement, with data collected at low temperatures (193 K) to minimize thermal motion . Metrics like R-factor (<0.05) and mean C–C bond length deviations (<0.006 Å) validate structural accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Use agar dilution or broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting minimum inhibitory concentrations (MICs) .

- Antioxidant Screening : Employ DPPH radical scavenging assays, comparing IC₅₀ values to standard antioxidants like ascorbic acid .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves to determine EC₅₀ values.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Structural variations (e.g., substituent positioning) observed via X-ray crystallography may explain activity differences. For example, fluorophenyl analogs show altered π-π stacking and hydrogen bonding, impacting receptor binding . Use SHELXL refinement to compare torsion angles (e.g., C5—O1—C2—C3 = −37.0°) and packing motifs, correlating with bioassay results .

Q. What strategies enhance the structure-activity relationship (SAR) analysis of this compound analogs?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 4-position of the phenyl ring to modulate electronic effects. Compare with thiadiazole or pyridyl analogs to assess heterocycle influence .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), guided by crystallographic data from related compounds .

Q. How can conflicting data on antimicrobial efficacy be addressed methodologically?

- Methodological Answer :

- Assay Standardization : Re-evaluate MICs under consistent conditions (pH, inoculum size, growth medium).

- Synergistic Studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects.

- Resistance Profiling : Use genomic sequencing of resistant strains to identify mutation hotspots, as seen in oxadiazole-resistant pathogens .

属性

IUPAC Name |

5-(4-chlorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROYTBFOAFKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507550 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13576-51-7 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。